

In-depth Technical Guide: 3-Bromo-2-chloropyridine-4-carboxylic acid

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Compound of Interest

Compound Name: 3-Bromo-2-chloropyridine-4-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Bromo-2-chloropyridine-4-carboxylic acid**, a halogenated pyridine derivative of interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, outlines a potential synthetic pathway, and discusses its relevance as a building block in the development of novel therapeutic agents.

Core Compound Properties

3-Bromo-2-chloropyridine-4-carboxylic acid, also known as 3-Bromo-2-chloroisonicotinic acid, is a substituted pyridine carboxylic acid. Its chemical structure incorporates a pyridine ring functionalized with a bromine atom, a chlorine atom, and a carboxylic acid group. This combination of functional groups makes it a versatile intermediate for the synthesis of more complex molecules.

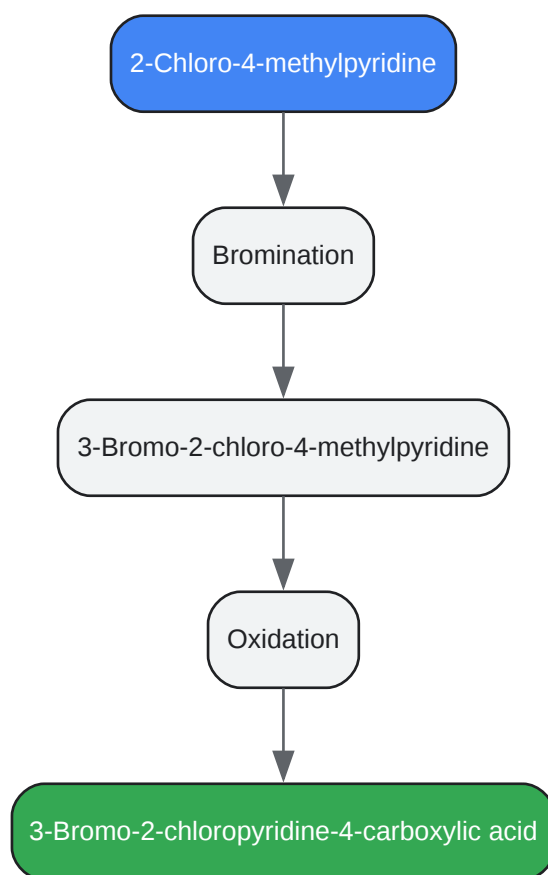
Property	Value	Reference
Molecular Weight	236.46 g/mol	[1]
Molecular Formula	C ₆ H ₃ BrClNO ₂	[1]
CAS Number	1214323-32-6	[1]
Synonym	3-Bromo-2-chloroisonicotinic acid	[1]

Synthetic Pathway and Experimental Protocol

While a specific, detailed experimental protocol for the synthesis of **3-Bromo-2-chloropyridine-4-carboxylic acid** is not readily available in publicly accessible literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles and synthetic methods for analogous compounds. A potential synthetic workflow could involve the selective halogenation and oxidation of a suitable pyridine precursor.

It is important to note that the following protocol is a generalized representation and would require optimization and validation in a laboratory setting.

Conceptual Synthetic Workflow



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Caption: Conceptual workflow for the synthesis of **3-Bromo-2-chloropyridine-4-carboxylic acid**.

Experimental Protocol (Hypothetical)

- **Bromination of 2-Chloro-4-methylpyridine:** 2-Chloro-4-methylpyridine would be subjected to electrophilic bromination. This could be achieved using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a suitable solvent (e.g., carbon tetrachloride). The reaction would likely require heating under reflux for a specified period. Purification by column chromatography would be necessary to isolate the 3-Bromo-2-chloro-4-methylpyridine intermediate.
- **Oxidation to the Carboxylic Acid:** The methyl group of the intermediate would then be oxidized to a carboxylic acid. A strong oxidizing agent, such as potassium permanganate (KMnO₄) in an aqueous basic solution, would be employed. The reaction mixture would be

heated, followed by acidification to precipitate the desired **3-Bromo-2-chloropyridine-4-carboxylic acid**. The final product would be purified by recrystallization.

Applications in Drug Development

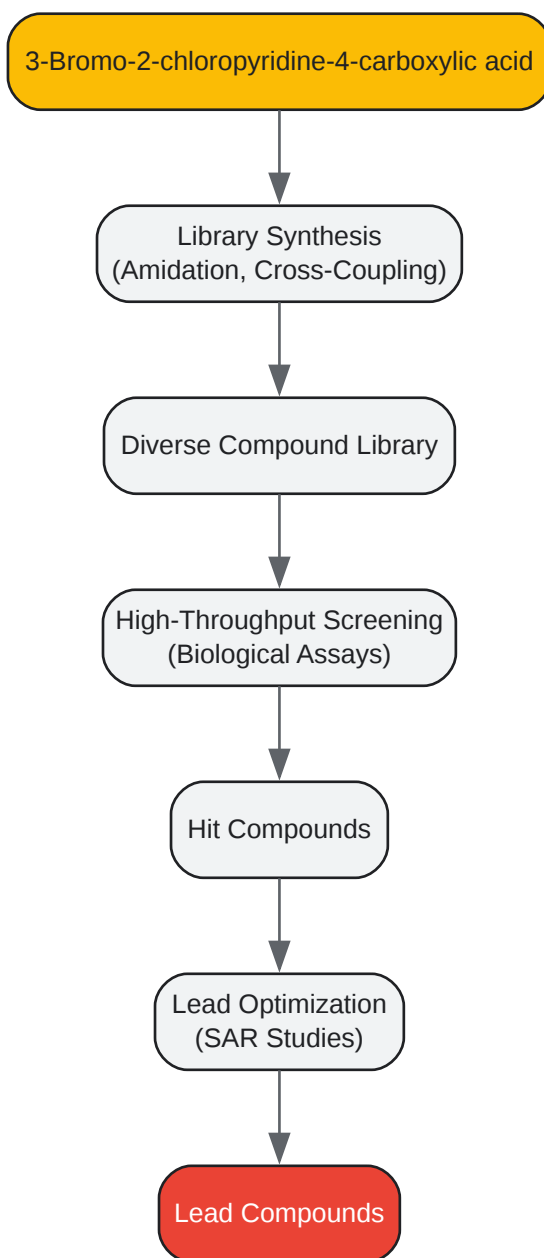
Pyridine carboxylic acid derivatives are a significant class of compounds in medicinal chemistry, forming the core structure of numerous approved drugs.^[2] These scaffolds are valued for their ability to engage in diverse biological interactions and for the synthetic tractability that allows for the fine-tuning of their pharmacological properties.^{[2][3]}

While specific biological activities for **3-Bromo-2-chloropyridine-4-carboxylic acid** have not been extensively reported, its structural motifs suggest potential as an intermediate in the synthesis of compounds targeting a range of therapeutic areas. The presence of bromo and chloro substituents allows for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse molecular fragments to explore structure-activity relationships.^[4]

The carboxylic acid group provides a handle for forming amides, esters, and other derivatives, which can modulate properties such as solubility, cell permeability, and target binding.^[5]

Research on related substituted pyridine carboxylic acids has indicated potential activities in the central nervous system and as enzyme inhibitors.^{[2][6]} For instance, derivatives of pyridine-4-carboxylic acid have been investigated for their effects on motor activity.^{[6][7]} Furthermore, isosteres of pyridine- and pyrazinecarboxylic acids have been evaluated for their antimycobacterial activity.^[8]

The logical progression for utilizing this compound in a drug discovery program is outlined below.



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Caption: Workflow for the utilization of the core compound in a drug discovery program.

Conclusion

3-Bromo-2-chloropyridine-4-carboxylic acid represents a valuable, albeit under-characterized, building block for medicinal chemistry and drug discovery. Its molecular framework offers multiple points for synthetic elaboration, making it an attractive starting material for the generation of compound libraries for biological screening. Further research into

the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in the development of novel therapeutics.

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